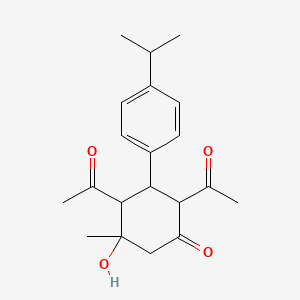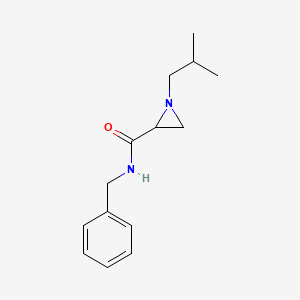
N-benzyl-1-isobutyl-2-aziridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-isobutyl-2-aziridinecarboxamide, also known as BIA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BIA belongs to the class of aziridine-containing compounds, which have been shown to possess various biological activities such as anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-benzyl-1-isobutyl-2-aziridinecarboxamide involves the formation of a covalent bond with the nucleophilic groups present in the target molecules. N-benzyl-1-isobutyl-2-aziridinecarboxamide contains an aziridine ring, which is highly reactive and can undergo nucleophilic addition reactions with various biomolecules such as proteins, DNA, and RNA. The covalent modification of these biomolecules by N-benzyl-1-isobutyl-2-aziridinecarboxamide leads to the inhibition of their function, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to induce various biochemical and physiological effects in cells. One of the major effects of N-benzyl-1-isobutyl-2-aziridinecarboxamide is the induction of apoptosis, which is a programmed cell death process. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In addition, N-benzyl-1-isobutyl-2-aziridinecarboxamide has also been shown to induce cell cycle arrest at the G2/M phase, which prevents the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-1-isobutyl-2-aziridinecarboxamide is its potent cytotoxicity against cancer cells. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to exhibit activity against various cancer cell lines at nanomolar concentrations, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of N-benzyl-1-isobutyl-2-aziridinecarboxamide is its potential toxicity towards normal cells. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to exhibit some degree of cytotoxicity towards normal cells, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-1-isobutyl-2-aziridinecarboxamide. One of the major areas of research is the development of N-benzyl-1-isobutyl-2-aziridinecarboxamide derivatives with improved potency and selectivity towards cancer cells. Furthermore, the combination of N-benzyl-1-isobutyl-2-aziridinecarboxamide with other anticancer agents may enhance its activity and reduce its toxicity towards normal cells. In addition, the investigation of the mechanism of action of N-benzyl-1-isobutyl-2-aziridinecarboxamide may lead to the identification of new targets for cancer therapy. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of N-benzyl-1-isobutyl-2-aziridinecarboxamide in animal models will provide valuable information for its clinical development.
Synthesemethoden
N-benzyl-1-isobutyl-2-aziridinecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of isobutyronitrile with benzylamine to obtain N-benzylisobutyramide, which is then treated with phosgene to form N-benzyl-1-isobutyl-2-aziridinecarboxamide. The overall yield of the synthesis is around 50%, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-isobutyl-2-aziridinecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. The mechanism of action of N-benzyl-1-isobutyl-2-aziridinecarboxamide involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
In addition to its anticancer activity, N-benzyl-1-isobutyl-2-aziridinecarboxamide has also been investigated for its antiviral and antimicrobial properties. N-benzyl-1-isobutyl-2-aziridinecarboxamide has been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1 (HSV-1). Furthermore, N-benzyl-1-isobutyl-2-aziridinecarboxamide has exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Eigenschaften
IUPAC Name |
N-benzyl-1-(2-methylpropyl)aziridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)9-16-10-13(16)14(17)15-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFUDKQKYLXYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4976548.png)
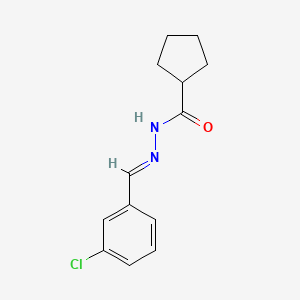
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4976559.png)
![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)
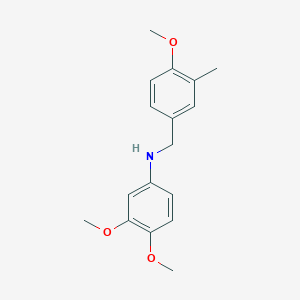
![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
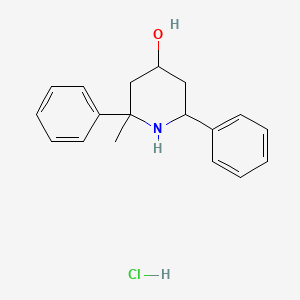
![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)
